

A Comparative Guide to Azaconazole Analytical Standards and Reference Materials

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For researchers, scientists, and drug development professionals requiring precise and reliable quantification of the fungicide **Azaconazole**, the selection of a high-quality analytical standard is paramount. This guide provides a comparative overview of commercially available **Azaconazole** analytical standards and reference materials. It includes a summary of their key characteristics, detailed experimental protocols for their analysis, and visual workflows to aid in methodological implementation.

Comparison of Commercially Available Azaconazole Standards

Several reputable suppliers offer **Azaconazole** analytical standards. The choice of standard will depend on the specific requirements of the analytical method and the desired level of certification. Below is a comparison of offerings from prominent suppliers.



Supplier	Product Name	Grade	Format	CAS Number	Molecul ar Formula	Molecul ar Weight	Additio nal Informat ion
Sigma- Aldrich	Azacona zole PESTAN AL®	Analytical Standard	Neat	60207- 31-0	C12H11Cl 2N3O2	300.14	Quality Level 100.
Sigma- Aldrich	Azacona zole TraceCE RT®	Certified Referenc e Material (CRM)	Neat	60207- 31-0[1]	C12H11Cl 2N3O2[1]	300.14[1]	Produced and certified in accordan ce with ISO/IEC 17025 and ISO 17034[1]. Traceabl e to primary material from an NMI[1].
AccuStan dard	Azacona zole	-	Neat	60207- 31-0[2]	C12H11Cl 2N3O2[2]	300.14[2]	Available in nominal or exact weight vials[2] [3].
Santa Cruz Biotechn ology	Azacona zole	-	-	60207- 31-0[4]	C12H11Cl 2N3O2[4]	300.141[4]	-



Mechanism of Action: A Note for Context

Azaconazole functions as a fungicide by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes[5][6]. This disruption of ergosterol synthesis alters the fungal cell membrane's integrity and permeability, ultimately leading to cell lysis[7]. While this is key to its fungicidal activity, for analytical purposes, the focus remains on the molecule's chemical properties for accurate detection and quantification.

Experimental Protocols for Azaconazole Analysis

The following are detailed methodologies for the analysis of **Azaconazole** using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols can be adapted to compare the performance of different analytical standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like **Azaconazole**. It is often used for the determination of pesticide residues in various matrices.

Sample Preparation (General Procedure for Neat Standard):

- Accurately weigh the neat standard material[2][3].
- Dissolve the weighed standard in a suitable solvent (e.g., hexane-acetonitrile mixture) to prepare a stock solution of known concentration[8].
- Perform serial dilutions of the stock solution to prepare calibration standards of desired concentrations.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a mass spectrometer (MS) detector[8].
- Column: Ptx-5MS (RESTEK), 0.32 mm I.D. x 30 m, df=0.25 μm or equivalent[5].



- Injector Temperature: 220 °C[9].
- Oven Temperature Program: Maintain at 160°C for 13 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes, followed by a final ramp to 290°C at 50°C/min and hold for 6 minutes[8].
- Carrier Gas: Nitrogen at a flow rate of 5 ml/min[9].
- Ion Source Temperature: 300°C[8].
- Transfer Line Temperature: 300°C[8].
- Ionization Mode: Electron Impact (EI)[8].
- Injection Volume: 1.0 μL[8].

Data Analysis:

The identification of **Azaconazole** is based on its retention time, and quantification is achieved by monitoring specific ions (m/z)[10]. For **Azaconazole**, characteristic ions include m/z 217, 219, 173, and 175[5].

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, including many azole fungicides.

Sample Preparation (General Procedure for Neat Standard):

- Prepare a stock solution of the Azaconazole standard by dissolving a precisely weighed amount in methanol[11].
- Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range.

Instrumentation and Conditions:



- HPLC System: Equipped with a UV or PDA detector[12][13].
- Column: C18 column (e.g., Inersil ODS-2, 250 x 4.6 mm, 5.0 μm)[12].
- Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., Phosphate buffer pH 6.25) in a ratio of 80:20 (v/v)[12].
- Flow Rate: 0.8 mL/minute[12].
- Detection Wavelength: 260 nm[12] or 262 nm[11].
- Injection Volume: 20 μL[12].

Method Validation:

For a robust comparison, the analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ)[12][14][15].

Visualizing Analytical Workflows

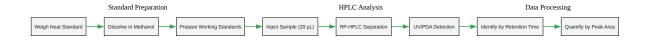
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the typical workflows for GC-MS and HPLC analysis of **Azaconazole** standards.



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Caption: Workflow for **Azaconazole** analysis using GC-MS.





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Caption: Workflow for **Azaconazole** analysis using HPLC.

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